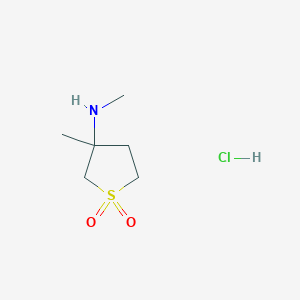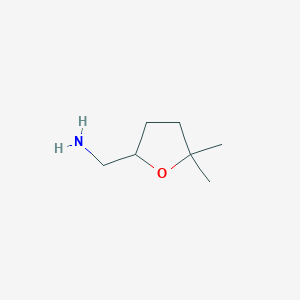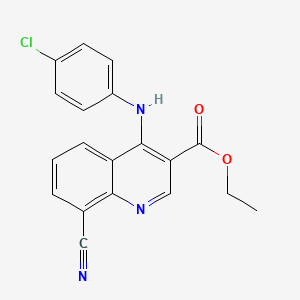![molecular formula C17H18N4O3S B2720938 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid CAS No. 852437-13-9](/img/structure/B2720938.png)
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid” belongs to the class of organic compounds known as triazolopyridazines. These are aromatic heterocyclic compounds containing a 1,2,4-triazole ring fused to a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyridazine core, which is a bicyclic system with a nitrogen atom at positions 1, 2, and 4 of the first ring, and a nitrogen atom at position 3 of the second ring. This core is substituted at position 3 by a phenyl ring bearing an ethoxy group at position 4, and at position 6 by a thioether linked to a butanoic acid .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the electron-rich triazole ring, the electrophilic carbonyl group of the butanoic acid, and the relatively nucleophilic sulfur atom of the thioether .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the butanoic acid could confer some degree of water solubility, while the ethoxy group could increase its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles : This compound is involved in the synthesis of different heterocycles, which are crucial in medicinal chemistry for developing therapeutic agents. For instance, Deeb et al. (2005) explored the synthesis of triazolo[4,3-b]pyridazine derivatives through various chemical reactions (Deeb, Hassaneen, & Kotb, 2005).
Antimicrobial Properties : Compounds derived from triazolo[4,3-b]pyridazines have been studied for their antimicrobial properties. El‐Kazak and Ibrahim (2013) synthesized polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines with potential antimicrobial activity (El‐Kazak & Ibrahim, 2013).
Antibacterial Activity : Al-Kamali et al. (2014) focused on the synthesis of novel thieno[2,3-c]pyridazines, starting from compounds similar to 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid, to evaluate their antibacterial activities (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Anticancer Activity : The synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids, related to the mentioned compound, has been explored by Procopiou et al. (2018) for potential applications in the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Structural Analysis : Dong and Wang (2005) synthesized and analyzed the crystal structure of a compound closely related to 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid, highlighting the importance of structural studies in understanding the properties of such compounds (Dong & Wang, 2005).
Insecticidal Properties : Fadda et al. (2017) reported the synthesis of heterocycles incorporating a thiadiazole moiety for use as insecticidal agents against the cotton leafworm, indicating the potential application of related compounds in agriculture (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Pharmacological Activities : The synthesis and pharmacological evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, related to the mentioned compound, have been studied by Suresh, Lavanya, and Rao (2016) for antibacterial and antifungal activity (Suresh, Lavanya, & Rao, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-13(17(22)23)25-15-10-9-14-18-19-16(21(14)20-15)11-5-7-12(8-6-11)24-4-2/h5-10,13H,3-4H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMKKUSVAIYKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OCC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)


![2-((4-bromobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720860.png)
![N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2720861.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2720862.png)
![9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2720864.png)




![[(Diphenylphosphoroso)imino]diphenylphosphinous acid](/img/structure/B2720876.png)
![(2,5-dimethylfuran-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2720877.png)
![3-oxo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzo[f]chromene-2-carboxamide](/img/structure/B2720878.png)